molecular formula C11H10ClN B13182538 3-Chloro-6,8-dimethyl-isoquinoline

3-Chloro-6,8-dimethyl-isoquinoline

Cat. No.: B13182538
M. Wt: 191.65 g/mol
InChI Key: GQPRYRGVOAVMJC-UHFFFAOYSA-N
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Description

3-Chloro-6,8-dimethyl-isoquinoline: is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The molecular formula of this compound is C11H10ClN , and it has a molecular weight of 191.66 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6,8-dimethyl-isoquinoline can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction , which uses aromatic aldehydes and aminoacetals as starting materials. The reaction typically requires acidic conditions for cyclization . Another method involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .

Industrial Production Methods: Industrial production of this compound often involves the use of metal catalysts to enhance the efficiency and yield of the reaction. The use of microwave irradiation and solvent-free conditions has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6,8-dimethyl-isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed:

Scientific Research Applications

3-Chloro-6,8-dimethyl-isoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting various diseases.

    Industry: Used in the production of materials such as OLED intermediates and organosilicons.

Mechanism of Action

The mechanism of action of 3-Chloro-6,8-dimethyl-isoquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both chloro and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

3-chloro-6,8-dimethylisoquinoline

InChI

InChI=1S/C11H10ClN/c1-7-3-8(2)10-6-13-11(12)5-9(10)4-7/h3-6H,1-2H3

InChI Key

GQPRYRGVOAVMJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NC(=CC2=C1)Cl)C

Origin of Product

United States

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